(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone
Overview
Description
(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone: is a synthetic organic compound that features a unique combination of functional groups, including a triazole ring, an azetidine ring, and a cyclopropyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Azetidine Ring Formation: The azetidine ring can be constructed through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Coupling Reactions: The triazole and azetidine moieties can be coupled using appropriate linkers and reagents to form the desired compound.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using reagents like diazomethane or Simmons-Smith reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or other functional groups, potentially leading to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aminomethyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of suitable catalysts or bases.
Major Products Formed
Oxidation: Formation of imines or N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole or azetidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding:
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Antimicrobial Activity: Potential use as an antimicrobial agent due to its ability to interact with microbial enzymes.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the azetidine ring can provide steric hindrance and conformational flexibility. The cyclopropyl group can enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a cyclopropyl group.
(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(methyl)methanone: Similar structure but with a methyl group instead of a cyclopropyl group.
Uniqueness
Cyclopropyl Group: The presence of the cyclopropyl group in (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone provides unique steric and electronic properties, enhancing its stability and binding affinity compared to similar compounds with different substituents.
Properties
IUPAC Name |
[3-[4-(aminomethyl)triazol-1-yl]azetidin-1-yl]-cyclopropylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c11-3-8-4-15(13-12-8)9-5-14(6-9)10(16)7-1-2-7/h4,7,9H,1-3,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMLWXIJESSWRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)N3C=C(N=N3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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